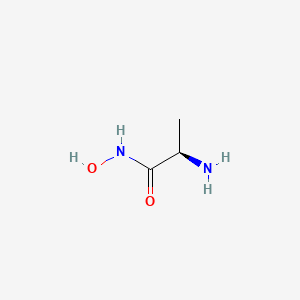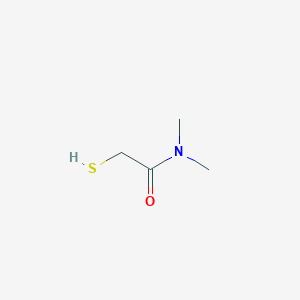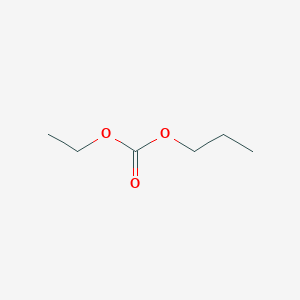
Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-
説明
Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis, particularly in the preparation of carbamates and urethanes.
科学的研究の応用
Role in Modulating Penile Erections in Rats
Research conducted by Millan et al. (1997) explored the role of 5-HT2C receptors in mediating penile erections in rats. This study identified that m-(chlorophenyl)piperazine (mCPP), which has a similar structure to Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-, acted as a mixed 5-HT2A/5-HT2B/5-HT2C receptor agonist, eliciting penile erections. This action was mimicked by a selective 5-HT2C receptor agonist, suggesting the significance of these receptors and potentially the compound in focus for physiological processes like penile erection in rats (Millan et al., 1997).
Urea Biosensors for Detecting Urea Concentration
Botewad et al. (2021) reviewed the advances in biosensors specifically designed to detect and quantify urea concentration. The significance of urea detection is highlighted in the context of various critical diseases and applications in different fields such as fishery, dairy, and agriculture. The review provides comprehensive information about the sensing parameters of urea biosensors, emphasizing the importance of the material used for enzyme immobilization (Botewad et al., 2021).
Urease Inhibition to Reduce Emissions from Fertilizers
Abalos et al. (2012) studied the effectiveness of urease inhibition on reducing emissions of ammonia, nitrous oxide, and nitric oxide from urea-based fertilizers. The study highlighted that the inclusion of a urease inhibitor reduced these emissions significantly, demonstrating the potential of urease inhibitors in environmental protection and improving the efficiency of nitrogen fertilizers (Abalos et al., 2012).
Urea as a Hydrogen Carrier for Fuel Cells
Rollinson et al. (2011) provided a perspective on the potential of urea as a hydrogen carrier for fuel cells. The article assessed the attributes of urea for this purpose and concluded that urea could be a solution for long-term future sustainable hydrogen supply due to its non-toxic nature, stability, and ease of transport and storage (Rollinson et al., 2011).
Ureas in Drug Design
Jagtap et al. (2017) reviewed the importance of urea in drug design, highlighting its unique hydrogen binding capabilities and its role in modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. The review confirmed the significance of urea moiety in medicinal chemistry and stimulated its use as a structural motif (Jagtap et al., 2017).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3-oxazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-2-1-3-8(6-7)13-9(15)14-10-12-4-5-16-10/h1-6H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSFICOQZXHPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189118 | |
| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35629-49-3 | |
| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine](/img/structure/B3051649.png)












